Halogen Effect on Melting Point
The melting point of indole-3-acetonitrile (IAN) derivatives is strongly influenced by the type of halogen substituent, which alters intermolecular hydrogen bonding and π-π stacking motifs [1]. While the study does not include the 4-iodo derivative directly, the trend shows a significant increase in melting point with heavier halogens due to enhanced polarizability and halogen bonding. Based on the reported values for 4-Cl-IAN and 4-Br-IAN, the 4-iodo analog (CAS 89245-36-3) is expected to exhibit an even higher melting point, impacting its handling and purification.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | Data not available in the primary study; expected to be > the 4-Br analog based on halogen trend. |
| Comparator Or Baseline | 4-Cl-IAN: 151-152 °C; 4-Br-IAN: 156-157 °C |
| Quantified Difference | Difference between 4-Cl and 4-Br is ~5 °C. Further increase expected for 4-I. |
| Conditions | Melting points determined by Differential Scanning Calorimetry (DSC) and Hot Stage Microscopy (HSM). |
Why This Matters
A higher and distinct melting point is crucial for purity assessment and ensures consistent material handling in crystallography and formulation studies.
- [1] Luo, Y. H., et al. Influences of halogen atoms on indole-3-acetonitrile (IAN): Crystal structure and Hirshfeld surfaces analysis. Journal of Molecular Structure, 2014, 1076, 679-686. View Source
